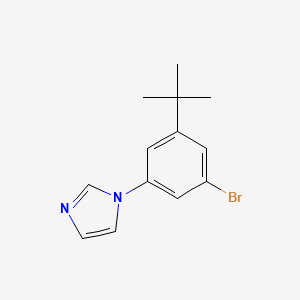

1-(3-Bromo-5-(tert-butyl)phenyl)-1H-imidazole

Beschreibung

1-(3-Bromo-5-(tert-butyl)phenyl)-1H-imidazole is an imidazole derivative featuring a bromine atom at the 3-position and a bulky tert-butyl group at the 5-position of the phenyl ring attached to the imidazole nitrogen. This compound is primarily utilized as a ligand or intermediate in coordination chemistry and materials science. Its synthesis involves coupling reactions, as evidenced by its role in preparing platinum(II) complexes like PtON-tb-TTB and PtON-tb-DTB, which exhibit exceptional luminescent lifetimes in blue phosphorescent organic light-emitting diodes (PHOLEDs) . The bromine substituent enhances reactivity for further functionalization, while the tert-butyl group provides steric bulk, influencing both molecular packing and electronic properties.

Eigenschaften

IUPAC Name |

1-(3-bromo-5-tert-butylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c1-13(2,3)10-6-11(14)8-12(7-10)16-5-4-15-9-16/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKQNEPSFWEICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)Br)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

A widely adopted method involves nucleophilic aromatic substitution (SNAr) between a pre-functionalized aryl halide and imidazole. For example, 3-bromo-5-(tert-butyl)phenyl bromide reacts with imidazole in the presence of a strong base such as sodium hydride (NaH) in N-methyl-2-pyrrolidinone (NMP) at 80–100°C. The base deprotonates imidazole, enhancing its nucleophilicity, while the polar aprotic solvent stabilizes the transition state.

Key Conditions :

Substrate Preparation: 3-Bromo-5-(tert-butyl)phenyl Bromide

The aryl halide precursor is synthesized via Friedel-Crafts alkylation followed by bromination:

-

tert-Butylation : Benzene reacts with tert-butyl chloride under AlCl₃ catalysis to form tert-butylbenzene.

-

Bromination : Electrophilic bromination using Br₂/FeBr₃ introduces bromine at the 3-position, leveraging the tert-butyl group’s para-directing effect. A second bromination at the 5-position is achieved using directed ortho-metalation with LDA (lithium diisopropylamide).

Transition Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

This method forms the C–N bond between imidazole and the aryl bromide using a palladium catalyst. A representative protocol involves:

Advantages :

Ullmann Coupling

Copper(I)-mediated coupling offers a cost-effective alternative:

Limitations : Longer reaction times (48 hours) and moderate yields (60–70%).

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from heptane or toluene , achieving ≥95% purity. For example, dissolving the compound in hot toluene (80–90°C) and cooling to 35–40°C induces crystallization.

Spectroscopic Validation

Comparative Analysis of Methods

| Method | Yield | Cost | Complexity | Scalability |

|---|---|---|---|---|

| SNAr | 65–75% | Low | Moderate | High |

| Buchwald-Hartwig | 75–85% | High | High | Moderate |

| Ullmann Coupling | 60–70% | Moderate | Low | Low |

| Nitration-Reduction | 50–60% | High | Very High | Low |

Trade-offs : Transition metal catalysts improve yields but increase costs, while SNAr balances scalability and simplicity.

Industrial-Scale Considerations

For kilogram-scale production, SNAr is preferred due to:

-

Minimal catalyst requirements.

-

Compatibility with continuous flow reactors.

Emerging Methodologies

Recent advances in photoinduced C–H functionalization show promise for direct coupling without pre-halogenated substrates. For instance, irradiating tert-butylbenzene and imidazole derivatives with a ruthenium photocatalyst achieves C–N bond formation via radical intermediates .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromo-5-(tert-butyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring or the phenyl ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C13H15BrN2

- CAS Number : 1636130-32-9

- Molecular Weight : 279.18 g/mol

- IUPAC Name : 1-(3-bromo-5-tert-butylphenyl)imidazole

This compound features a bromine atom and a tert-butyl group attached to a phenyl ring, which enhances its lipophilicity and biological activity.

Drug Development

1-(3-Bromo-5-(tert-butyl)phenyl)-1H-imidazole serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to enhanced biological activity. Research has shown that derivatives of this compound can exhibit potential therapeutic effects against various diseases, including cancer and inflammation .

Pan-RAS Inhibitors

Recent studies have investigated the use of imidazole derivatives, including this compound, as pan-RAS inhibitors. These compounds are designed to disrupt the binding of effector proteins to RAS proteins, which are often mutated in cancers. One study reported that certain imidazole derivatives displayed selective lethality against mutant NRAS cells, indicating their potential for targeted cancer therapy .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods:

- Multicomponent Reactions (MCR) : This approach allows for the rapid assembly of complex molecules from multiple starting materials. The use of MCR has been highlighted in recent literature for producing imidazole derivatives efficiently .

- Rearrangement Reactions : Innovative rearrangement methods have been reported that utilize iodine catalysis to create diverse imidazole derivatives from simpler precursors. These methods are advantageous for generating novel compounds with potential biological activities .

Case Study 1: Synthesis of Imidazole Derivatives

A study demonstrated the synthesis of various imidazo[1,5-a]imidazoles using multicomponent reactions involving this compound as a key intermediate. The yields were reported to be moderate to good, showcasing the efficiency of this synthetic route .

Case Study 2: Anticancer Activity

In another investigation, derivatives of imidazole were tested for their anticancer properties against several cell lines. The results indicated that modifications on the phenyl ring significantly influenced the cytotoxicity profiles of the compounds, with some exhibiting selective activity against cancer cells harboring specific mutations .

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-5-(tert-butyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, influencing various biochemical pathways. The bromine and tert-butyl groups can also modulate the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

1-(3-Bromo-5-(tert-butyl)phenyl)-1H-imidazole :

- The 3-bromo and 5-tert-butyl groups create a sterically hindered and electron-deficient aromatic system. This combination facilitates its use in metal coordination (e.g., Pt(II) complexes) by balancing electronic and steric effects .

- Synthesis : Prepared via Suzuki-Miyaura coupling or Ullmann reactions, as seen in the synthesis of Pt(II) complex intermediates .

5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (Compound 34, ) :

- Features a brominated indole core with a methoxyphenethyl side chain. The electron-rich methoxy groups contrast with the electron-withdrawing bromine, altering solubility and reactivity.

- Synthesis : Formed via condensation of 5-bromo-1H-indole-3-carbaldehyde with 2,5-dimethoxyphenethylamine, followed by cyclization .

Key Structural Insights :

Physicochemical Properties

Melting Points and Stability

- Bromine may counterbalance this by increasing molecular polarity.

- Compound 34 () : Melts at 141–142°C, higher than many imidazole derivatives due to hydrogen bonding from the indole NH and methoxy groups .

- Flutrimazole () : Contains fluorinated aryl groups, which enhance thermal stability (melting point ~150°C) and bioavailability .

Spectroscopic Features

- This compound : Expected to show distinct $ ^1H $-NMR signals for tert-butyl (δ ~1.3 ppm) and aromatic protons (δ ~7.5–8.0 ppm). Bromine causes deshielding in $ ^{13}C $-NMR .

- Compound 35 () : Displays $ ^1H $-NMR peaks for methoxy groups (δ ~3.8 ppm) and imidazole protons (δ ~7.0–8.5 ppm) .

Coordination Chemistry

- This compound: Acts as a rigid, monodentate ligand in Pt(II) complexes, where the bromine can serve as a site for further cross-coupling reactions .

- Pd-Based Ligands (): Imidazole derivatives with phosphine and pyridine groups (e.g., 1-[2-isopropylphenyl]-2-[tert-butylphosphino]-1H-imidazole) show higher catalytic activity in cross-coupling reactions but require excessive ligand loading .

Biologische Aktivität

1-(3-Bromo-5-(tert-butyl)phenyl)-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This particular compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a bromine atom and a tert-butyl group on a phenyl ring attached to an imidazole moiety. The synthesis of such compounds typically involves nucleophilic substitution reactions or coupling reactions that allow for the introduction of various substituents on the imidazole ring.

Antimicrobial Activity

Recent studies indicate that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain analogues .

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | TBD | |

| 5-Phenyl-1H-imidazole | C. neoformans | ≤ 0.25 |

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HL60 and HCT116, with IC50 values in the low nanomolar range . The structure-activity relationship (SAR) studies suggest that specific substitutions on the imidazole ring can enhance potency against cancer cells.

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | HL60 | TBD | |

| Indole-imidazole derivatives | HCT116 | < 10 |

Anti-inflammatory and Analgesic Properties

Some imidazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities. The presence of specific substituents can modulate these effects, making them potential candidates for pain management therapies .

Case Studies

Case Study 1: Antimicrobial Screening

In a recent screening of various imidazole derivatives, it was found that certain compounds exhibited selective antifungal activity against Cryptococcus neoformans and significant antibacterial activity against MRSA. The study highlighted the importance of halogen substitutions in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Evaluation

A series of substituted imidazoles were evaluated for their anticancer properties against multiple cell lines. The results indicated that compounds with bromine or tert-butyl groups showed enhanced cytotoxicity compared to their unsubstituted counterparts, suggesting a potential pathway for developing new chemotherapeutic agents .

Q & A

Q. What mechanistic insights explain regioselectivity in late-stage imidazole diversification?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.